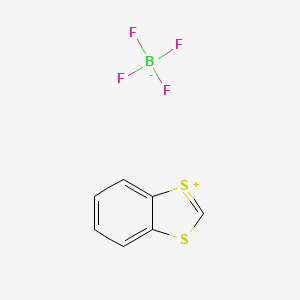

1,3-Benzodithiolylium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-benzodithiol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5S2.BF4/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)5/h1-5H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSWPJQKCZMDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C2C(=C1)SC=[S+]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371057 | |

| Record name | 1,3-Benzodithiolylium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57842-27-0 | |

| Record name | 1,3-Benzodithiolylium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodithiolylium Tetrafluoroborate [Hydroxyl-Protecting Agent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Benzodithiolylium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodithiolylium tetrafluoroborate is a stable carbenium ion salt that serves as a versatile and potent reagent in modern organic synthesis.[1][2] Its significance lies in its role as a key heterocyclic building block and a powerful electrophile, enabling a wide range of chemical transformations.[3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on quantitative data and detailed experimental methodologies.

Structural Features and Stability

The 1,3-benzodithiolylium cation is a planar, aromatic system. The positive charge is delocalized across the five-membered dithiolylium ring and the fused benzene ring, which contributes to its notable stability.[3] The key to its reactivity is the electrophilic nature of the carbon atom at the 2-position (C2), situated between the two sulfur atoms.[3] This inherent electrophilicity makes it susceptible to attack by a wide variety of nucleophiles.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 57842-27-0 | [5][6][7] |

| Molecular Formula | C₇H₅BF₄S₂ | [5][6][7] |

| Molecular Weight | 240.05 g/mol | [6][7] |

| Appearance | Colorless to pale yellow or gray to brown solid | [5][8] |

| Melting Point | 150 °C (decomposes) | [5][6][7] |

| Solubility | Soluble in acetonitrile and DMF (reacts slowly); insoluble in ether. Sparingly soluble in water. | [1][8] |

| SMILES String | F--INVALID-LINK--(F)F.c1ccc2[s+]csc2c1 | [6] |

| InChI Key | CUSWPJQKCZMDPY-UHFFFAOYSA-N | [3][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives.

| Spectroscopy | Data |

| ¹H NMR | The aromatic protons of the benzodithiole system typically appear as a multiplet in the range of δ 7.30–7.45 ppm. |

| ¹³C NMR | The key C2 carbon of the dithiolylium ring has a chemical shift around δ 118 ppm, though this is highly dependent on the substituent. Aromatic CH carbons are observed between δ 122–125 ppm, and the quaternary carbons fused to sulfur are found near δ 137 ppm. |

| Infrared (IR) | Key absorptions include C=C stretching vibrations for the aromatic rings (~1450–1600 cm⁻¹) and C-S stretching vibrations. |

Reactivity and Synthetic Applications

The chemistry of this compound is dominated by the electrophilicity of its C2 position, which readily reacts with a diverse array of nucleophiles.[3]

Reactions with Nucleophiles

The reaction consistently involves nucleophilic attack at the 2-position of the dithiolylium ring.[3]

-

Oxygen Nucleophiles: It reacts readily with alcohols and water to form the corresponding 2-alkoxy-1,3-benzodithioles and 2-hydroxy-1,3-benzodithiole, respectively.[3]

-

Nitrogen Nucleophiles: A variety of nitrogen-containing nucleophiles react efficiently. For instance, it reacts with indole to yield 2-(3-indolyl)-1,3-benzodithiolylium tetrafluoroborate.[6]

-

Carbon Nucleophiles: It is a potent α-alkylating agent, particularly in the enantioselective α-alkylation of aldehydes.[3] This provides a formal pathway for the α-alkylation of aldehydes by a carbenium ion.[3]

-

Other Nucleophiles: Reactions with ketones can yield α-(1,3-benzodithiol-2-ylidene) ketones, and reactions with boronic derivatives can produce substituted arylcarbenium ions.[1][6]

A general schematic of its reactivity is depicted below.

Caption: Nucleophilic attack on the C2 position of the 1,3-benzodithiolylium cation.

Use as a Protecting Agent

This compound is a valuable reagent for the protection of hydroxyl groups.[2][4] This is particularly important in multi-step syntheses of complex molecules like pharmaceuticals or in DNA/RNA synthesis, where sensitive hydroxyl groups must be shielded from undesired reactions.[2][4]

Synthesis of Heterocyclic Systems

A notable application is the synthesis of dibenzotetrathiafulvalene (DBTTF). This is achieved by reacting this compound with tertiary amines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3][6]

The logical relationship of its core applications is visualized below.

Caption: Core applications stemming from the compound's electrophilic nature.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures.

Synthesis of this compound

One common and efficient method for synthesizing the title compound is through hydride abstraction from the parent 1,3-benzodithiole using a trityl cation.[3]

Materials:

-

1,3-Benzodithiole

-

Trityl tetrafluoroborate (Triphenylcarbenium tetrafluoroborate)

-

Anhydrous acetonitrile

-

Anhydrous diethyl ether

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-benzodithiole (1 equivalent) in anhydrous acetonitrile.

-

To this stirred solution, add trityl tetrafluoroborate (1 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the product often precipitates from the solution. To ensure complete precipitation, anhydrous diethyl ether can be added to the reaction mixture.

-

Collect the resulting solid precipitate by filtration under an inert atmosphere.

-

Wash the collected solid with several portions of anhydrous diethyl ether to remove triphenylmethane byproduct.

-

Dry the final product, this compound, under vacuum to yield a crystalline solid.

The workflow for this synthesis is outlined in the diagram below.

Caption: Experimental workflow for the synthesis of the title compound.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[5][6] It is classified as a warning-level hazard.[6] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling this compound.[6] It should be stored in a cool, dry place, protected from moisture and light.[1][9]

Conclusion

This compound is a cornerstone reagent in organic synthesis, valued for its stability and potent, well-defined electrophilicity. Its utility as a versatile building block for complex heterocycles, a protecting agent for sensitive functional groups, and a catalyst in asymmetric reactions underscores its importance in both academic research and industrial applications, including drug development and materials science.[3][4] The detailed properties and protocols provided in this guide serve as a comprehensive resource for scientists leveraging this powerful synthetic tool.

References

- 1. This compound | 57842-27-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 57842-27-0 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. This compound 98 57842-27-0 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [guidechem.com]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Structure and Bonding of 1,3-Benzodithiolylium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, and key experimental data for 1,3-benzodithiolylium tetrafluoroborate, a versatile reagent in organic synthesis.

Molecular Structure and Bonding

This compound is an organic salt with the chemical formula C₇H₅BF₄S₂.[1] It is composed of a 1,3-benzodithiolylium cation and a tetrafluoroborate anion. The cationic component is a planar, aromatic system, a key feature that dictates its stability and reactivity.[2]

The positive charge in the 1,3-benzodithiolylium cation is delocalized across the five-membered dithiolylium ring and the fused benzene ring. This delocalization contributes significantly to the cation's relative stability. A crucial aspect of its structure is the highly electrophilic nature of the carbon atom at the 2-position (C2), situated between the two sulfur atoms. This carbenium ion character makes the C2 position susceptible to nucleophilic attack, forming the basis of its wide-ranging applications in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57842-27-0 | [1] |

| Molecular Formula | C₇H₅BF₄S₂ | [1] |

| Molecular Weight | 240.05 g/mol | |

| Melting Point | 150 °C (decomposes) | [1] |

| Appearance | Gray to brown solid |

Spectroscopic Data

Spectroscopic methods are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data from primary literature is limited in the search results, commercial suppliers confirm the availability of ¹H and ¹³C NMR spectra. Based on the structure, the following characteristic signals can be anticipated:

-

¹H NMR: A multiplet in the aromatic region (approximately 7.30–7.45 ppm) corresponding to the four protons on the benzene ring.

-

¹³C NMR: Signals for the aromatic carbons are expected in the range of 122–125 ppm for the CH carbons and around 137 ppm for the quaternary carbons fused to the sulfur atoms. The highly electrophilic C2 carbon of the dithiolylium ring is expected to have a characteristic chemical shift, estimated to be around 118 ppm, though this is highly dependent on the specific derivative and solvent.[2]

Infrared (IR) Spectroscopy: Key IR absorptions for 1,3-benzodithiole derivatives include C=C stretching vibrations for the aromatic rings in the range of 1450–1600 cm⁻¹ and C-S stretching vibrations.[2]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydride abstraction from 1,3-benzodithiole using a strong hydride abstractor like trityl tetrafluoroborate.[2][3]

Experimental Procedure (adapted from Nakayama et al., 1976):

This procedure describes a similar synthesis of 1,3-benzodithiolylium salts from 2-alkoxy-1,3-benzodithioles, which are precursors to the parent 1,3-benzodithiole.

-

Preparation of the Precursor: 2-Isopentyloxy-1,3-benzodithiole (or a similar 2-alkoxy derivative) is used as the starting material.

-

Reaction: To a stirred and ice-cooled solution of 2-isopentyloxy-1,3-benzodithiole (0.1 mol) in acetic anhydride (300 ml), 42% tetrafluoroboric acid (0.2 mol) is added dropwise over a period of 30 minutes.

-

Precipitation: After stirring for an additional 30 minutes at 0 °C, anhydrous ether (400 ml) is added to the reaction mixture to precipitate the product completely.

-

Isolation and Purification: The precipitate is collected by filtration and washed with anhydrous ether (150 ml) to yield this compound as near-white crystals.

Characterization Methods

The synthesized this compound is typically characterized by a combination of the following techniques:

-

Melting Point Determination: To assess the purity of the compound.

-

Elemental Analysis: To confirm the empirical formula.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

IR Spectroscopy: To identify characteristic functional groups.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Pathway

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to 1,3-Benzodithiolylium Tetrafluoroborate

CAS Number: 57842-27-0

This technical guide provides a comprehensive overview of 1,3-Benzodithiolylium tetrafluoroborate, a versatile and stable electrophilic reagent. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, reactivity, and applications, with a focus on its utility in modern organic synthesis.

Physicochemical and Spectroscopic Data

This compound is a gray to brown solid compound.[1] Its stability and solubility in specific organic solvents make it a practical reagent in various synthetic contexts.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 57842-27-0 | [2] |

| Molecular Formula | C₇H₅BF₄S₂ | [3][4] |

| Molecular Weight | 240.05 g/mol | [3] |

| Melting Point | 150 °C (decomposes) | [3][4][5] |

| Appearance | Gray to brown solid | [1] |

| Solubility | Soluble in acetonitrile (MeCN) and dimethylformamide (DMF) (reacts slowly); Insoluble in ether. | [1] |

| InChI Key | CUSWPJQKCZMDPY-UHFFFAOYSA-N | [2][4] |

| SMILES String | F--INVALID-LINK--(F)F.c1ccc2[s+]csc2c1 | [3] |

Table 2: Spectroscopic Data

Spectroscopic analysis confirms the unique structural features of the 1,3-benzodithiolylium cation, which is a planar, aromatic system where the positive charge is delocalized, rendering the C2 carbon highly electrophilic.[2]

| Spectrum | Data | Reference(s) |

| ¹H NMR | (CF₃CO₂D, δ, ppm): 11.50 (s, 1H, C2-H), 8.66-8.86 and 8.06-8.26 (m, 4H, Ar-H). | [6] |

| Infrared (IR) | (KBr, cm⁻¹): 1000-1120 (strong, characteristic of BF₄⁻). | [6] |

| ¹³C NMR | Illustrative data for a 2-aryl-substituted derivative shows the C2 carbon at ~118 ppm. | [2] |

Synthesis and Experimental Protocols

The synthesis of 1,3-benzodithiolylium salts is efficiently achieved through the acid-catalyzed reaction of 2-alkoxy- or 2-alkylthio-1,3-benzodithiole precursors.[6] An alternative route involves the hydride abstraction from the parent 1,3-benzodithiole using a strong hydride acceptor like trityl tetrafluoroborate.[1]

Diagram 1: General Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from a 2-Alkoxy Precursor

This protocol is adapted from the method described by Nakayama et al. (1976).[6]

-

Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), prepare a solution of 2-isopentyloxy-1,3-benzodithiole in acetic anhydride.

-

Reaction: While stirring vigorously, slowly add tetrafluoroboric acid to the solution.

-

Precipitation: The product, this compound, will precipitate from the solution as a solid.

-

Isolation: Collect the solid product by filtration.

-

Purification (Optional): The product can be purified by recrystallization from acetic acid or a mixture of acetonitrile and ether.[1] The reported yield for this method is 96%.[6]

Reactivity and Synthetic Applications

The core of the compound's reactivity lies in the highly electrophilic nature of the C2 carbon within the dithiolylium ring.[2] This allows it to react with a broad spectrum of nucleophiles, making it a valuable reagent for forming carbon-carbon and carbon-heteroatom bonds.[2] It serves as a potent α-alkylating agent, a formyl cation equivalent, and a hydroxyl-protecting agent.[2][7]

Diagram 2: General Reaction with Nucleophiles

Caption: General mechanism of nucleophilic attack on the C2 carbon.

Key Application: Enantioselective α-Alkylation of Aldehydes

A significant application of this compound is in the direct, highly enantioselective α-alkylation of aldehydes, a key transformation in asymmetric synthesis.[2] This reaction provides a formal pathway for the α-alkylation of an aldehyde by a carbenium ion.[2]

Diagram 3: Workflow for Organocatalytic Aldehyde Alkylation

Caption: Workflow for the enantioselective α-alkylation of aldehydes.

Representative Protocol: α-Alkylation of an Aldehyde

This representative protocol is based on established methodologies for the organocatalytic α-alkylation of aldehydes.[1][2]

-

Catalyst & Aldehyde: In a suitable solvent (e.g., CH₃CN/H₂O), dissolve the chiral amine catalyst (e.g., a MacMillan imidazolidinone catalyst) and the starting α-branched aldehyde.[1]

-

Addition of Reagent: Add this compound to the mixture. The reaction proceeds via the formation of a nucleophilic enamine intermediate which then attacks the electrophilic benzodithiolylium cation.

-

Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor for completion using a suitable technique (e.g., TLC or GC-MS).

-

Workup: Upon completion, the reaction is typically not isolated directly. An in situ reduction of the resulting aldehyde is performed.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) in methanol, to convert the α-alkylated aldehyde into the corresponding chiral alcohol for easier purification and analysis.[1]

-

Purification: Purify the final alcohol product using standard techniques like flash column chromatography.

Table 3: Summary of Synthetic Applications

| Application | Reactant(s) | Product(s) | Reference(s) |

| Heterocycle Synthesis | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Dibenzotetrathiafulvalene | [3][7] |

| Carbenium Ion Synthesis | Boronic derivatives | Substituted arylcarbenium ions | [3][7] |

| Ketone Functionalization | Ketones | α-(1,3-benzodithiol-2-ylidene) ketones | [3] |

| Alkene Functionalization | Styryl-type cobaloximes | 2-styryl-1,3-benzodithioles | [3] |

| Hydroxyl Protection | Alcohols, Water | 2-alkoxy/hydroxy-1,3-benzodithioles | [2][8] |

Role in Drug Development and Materials Science

While not a therapeutic agent itself, this compound is a valuable tool in drug discovery and development. Its primary role is twofold:

-

Versatile Building Block: It serves as a foundational component for constructing complex molecular architectures.[7] Its ability to introduce specific functionalities is crucial for synthesizing novel compounds for screening and development.[7]

-

Potent Protecting Agent: In multi-step syntheses of pharmaceuticals, sensitive functional groups like hydroxyls must be shielded from unwanted reactions.[7][8] This compound acts as an effective protecting agent, ensuring high yields and purity, which are critical in pharmaceutical manufacturing.[7]

Furthermore, its use as a precursor for tetrathiafulvalene (TTF) derivatives and its studied adsorption on carbon nanotubes indicate its potential applications in materials science, particularly in the development of novel electronic materials.[1]

Safety Information

This compound is an irritant and requires careful handling in a laboratory setting.

Table 4: Hazard and Safety Data

| Category | Information | Reference(s) |

| Signal Word | Warning | [3] |

| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [3] |

| Hazard Classifications | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Specific Target Organ Toxicity - Single Exposure (Cat. 3). | [3] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338. | [3] |

| Target Organs | Respiratory system. | [3] |

| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), chemical safety goggles, protective gloves. | [3] |

| Storage | Store in a cool, dry place under an inert atmosphere, away from moisture and light. | [1] |

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic asymmetric addition of aldehydes to oxocarbenium ions: a dual catalytic system for the synthesis of chromenes. | Semantic Scholar [semanticscholar.org]

- 5. Electrophilic Trapping of Semibenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. summit.sfu.ca [summit.sfu.ca]

Synthesis of 1,3-Benzodithiolylium tetrafluoroborate from 1,3-benzodithiole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,3-benzodithiolylium tetrafluoroborate from its precursor, 1,3-benzodithiole. This transformation is a key step in various organic syntheses, providing a versatile intermediate for the construction of complex molecular architectures. This document provides a comprehensive overview of the synthetic protocol, quantitative data, and a visual representation of the reaction pathway.

Introduction

This compound is a stable carbenium ion that serves as a valuable reagent in organic chemistry. Its utility stems from the electrophilic nature of the C2 carbon in the dithiolylium ring, which readily reacts with a variety of nucleophiles. A common and efficient method for the preparation of this compound involves the hydride abstraction from 1,3-benzodithiole using a strong hydride abstractor, such as trityl tetrafluoroborate (triphenylcarbenium tetrafluoroborate). This method is advantageous due to its high efficiency and the stability of the resulting salt.[1]

Reaction Pathway and Mechanism

The synthesis proceeds via a hydride abstraction mechanism. The trityl cation, a bulky and highly stabilized carbocation, selectively removes a hydride ion (H⁻) from the C2 position of 1,3-benzodithiole. This process leads to the formation of the aromatic and resonance-stabilized 1,3-benzodithiolylium cation and triphenylmethane as a byproduct. The tetrafluoroborate anion acts as the counter-ion for the newly formed dithiolylium cation.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 1,3-benzodithiole.

| Parameter | Value | Reference |

| Starting Material | 1,3-Benzodithiole | [2] |

| Reagent | Trityl Tetrafluoroborate | [2] |

| Solvent | Acetonitrile / Acetic Anhydride | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Reaction Time | 30 minutes | [2] |

| Product | This compound | [2] |

| Yield | 95% | [2] |

| Byproduct | Triphenylmethane | [2] |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on the procedure described by Nakayama et al. (1976).[2]

Materials:

-

1,3-Benzodithiole

-

Trityl tetrafluoroborate (Triphenylcarbenium tetrafluoroborate)

-

Acetonitrile (anhydrous)

-

Acetic anhydride

-

Diethyl ether (anhydrous)

Procedure:

-

To a solution of 1,3-benzodithiole (1.54 g, 10 mmol) in a mixture of acetonitrile (10 ml) and acetic anhydride (10 ml), add trityl tetrafluoroborate (3.30 g, 10 mmol) in one portion at room temperature with stirring.

-

Continue stirring the mixture at room temperature for 30 minutes. During this time, a precipitate will form.

-

Add anhydrous diethyl ether (50 ml) to the reaction mixture to ensure complete precipitation of the product.

-

Collect the precipitate by filtration and wash it thoroughly with anhydrous diethyl ether to remove the byproduct, triphenylmethane.

-

Dry the resulting solid under vacuum to yield this compound as a stable salt. The reported yield for this procedure is 95%.

Visualizations

Diagram 1: Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow of the experimental procedure.

References

The Electrophilic Nature of the 1,3-Benzodithiolylium Cation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodithiolylium cation is a stable heterocyclic carbocation that has garnered significant attention in organic synthesis due to its potent electrophilic character. Its stability, conferred by the delocalization of the positive charge through the dithiolium ring system, allows for its isolation as a salt, typically as a tetrafluoroborate. This guide provides an in-depth analysis of the electrophilic nature of the 1,3-benzodithiolylium cation, detailing its reactivity with a wide array of nucleophiles, providing quantitative data, outlining experimental protocols for key transformations, and visualizing reaction mechanisms and workflows. This versatile reagent serves as a valuable synthetic equivalent of a formyl cation, enabling the formation of numerous carbon-carbon and carbon-heteroatom bonds.

Introduction

The 1,3-benzodithiolylium cation is a planar, aromatic heterocyclic system characterized by a highly electrophilic carbon atom (C2) positioned between two sulfur atoms.[1] This inherent electrophilicity makes it a potent reagent for a variety of chemical transformations. The positive charge is effectively delocalized over the dithiolylium ring, contributing to its notable stability and allowing for its storage and use as a salt, most commonly 1,3-benzodithiolylium tetrafluoroborate.[1] Its utility in organic synthesis is broad, acting as a precursor for 2-substituted 1,3-benzodithiole derivatives, which are valuable intermediates in the synthesis of complex molecules and protecting groups for hydroxyl functionalities.[1][2]

Synthesis and Stability

1,3-Benzodithiolylium salts are typically synthesized through two primary routes. The first involves the treatment of 2-alkoxy- or 2-alkylthio-1,3-benzodithioles with a strong acid, such as tetrafluoroboric acid, in acetic anhydride, which furnishes the salt in excellent yield.[3] A second common and advantageous method is the hydride abstraction from the parent 1,3-benzodithiole using a strong hydride abstractor like trityl tetrafluoroborate.[1]

The stability of the cation is a key feature, arising from the aromatic character of the dithiolylium ring and the ability of the sulfur atoms to delocalize the positive charge. This stability is crucial for its isolation and handling as a reagent.

Electrophilic Reactivity and Quantitative Data

The core of the 1,3-benzodithiolylium cation's utility lies in its reaction with a diverse range of nucleophiles. The attack invariably occurs at the electrophilic C2 position, leading to the formation of 2-substituted 1,3-benzodithiole derivatives.[1][3] The reactions are generally high-yielding.

Reactions with Heteroatom Nucleophiles

The cation reacts readily with oxygen, nitrogen, and sulfur-centered nucleophiles.

-

O-Nucleophiles: Alcohols and water react efficiently to produce the corresponding 2-alkoxy- and 2-hydroxy-1,3-benzodithioles.[1][3]

-

S-Nucleophiles: Thiols and hydrogen sulfide react to give 2-alkylthio- and 2-mercapto-1,3-benzodithioles, respectively.[3]

-

N-Nucleophiles: Primary and secondary amines, as well as ammonia, react to form 2-amino-1,3-benzodithiole derivatives.[3] Interestingly, reactions with certain tertiary amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of dibenzotetrathiafulvalene.[1]

Reactions with Carbon Nucleophiles

The cation's ability to form C-C bonds is a cornerstone of its synthetic application.

-

Electron-Rich Aromatics: Compounds like N,N-dimethylaniline, indole, and pyrrole react to yield the corresponding 2-aryl-1,3-benzodithioles.[3]

-

Active Methylene Compounds: Carbanions derived from active methylene compounds such as malononitrile and ethyl cyanoacetate readily add to the C2 position.[3]

-

Organometallic Reagents: While specific data is limited, reactions with organomagnesium (Grignard) and organolithium reagents are expected to proceed, though side reactions like reduction can occur.[4]

-

Enamines & Aldehydes (Organocatalysis): A significant application is the enantioselective α-alkylation of aldehydes. The reaction, proceeding through an enamine intermediate, provides a formal pathway for the α-alkylation of an aldehyde by a carbenium ion.[1]

The following tables summarize the yields for various reactions, highlighting the broad applicability of the 1,3-benzodithiolylium cation.

| Nucleophile Category | Nucleophile Example | Product Type | Yield (%) | Reference |

| O-Nucleophiles | Isopentyl alcohol | 2-Isopentyloxy-1,3-benzodithiole | High | [3] |

| Water | 2-Hydroxy-1,3-benzodithiole | High | [3] | |

| S-Nucleophiles | Ethanethiol | 2-Ethylthio-1,3-benzodithiole | High | [3] |

| N-Nucleophiles | Aniline | 2-Anilino-1,3-benzodithiole | High | [3] |

| Ammonia (via (NH₄)₂CO₃) | Tris(1,3-benzodithiol-2-yl)amine | 86 | [3] | |

| C-Nucleophiles | Indole | 2-(3-Indolyl)-1,3-benzodithiolylium salt | 77 | [5] |

| N,N-Dimethylaniline | 2-(p-Dimethylaminophenyl)-1,3-benzodithiole | High | [3] | |

| Malononitrile | 2-(Dicyanomethylene)-1,3-benzodithiole | High | [3] | |

| Sodium borohydride | 1,3-Benzodithiole (Reduction) | 90 | [3] |

| Organocatalytic α-Alkylation Data | ||||

| Aldehyde | Catalyst | Product | Yield (%) | ee (%) |

| Propanal | Polystyrene-supported catalyst | α-(1,3-Benzodithiol-2-yl)propanal | 97 | 74 |

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a general experimental workflow.

General Reaction Mechanism: Nucleophilic Attack

The fundamental reaction involves the direct attack of a nucleophile on the electrophilic C2 carbon of the 1,3-benzodithiolylium cation.

Caption: General mechanism of nucleophilic attack on the C2 position.

Organocatalytic Enamine Pathway for α-Alkylation

The enantioselective α-alkylation of aldehydes proceeds through an enamine intermediate, which acts as the nucleophile.

Caption: Organocatalytic cycle for the α-alkylation of aldehydes.

General Experimental Workflow

A typical experimental procedure for reacting the cation with a nucleophile follows these general steps.

Caption: A generalized workflow for synthesis of 2-substituted-1,3-benzodithioles.

Experimental Protocols

The following are representative experimental protocols for the synthesis and reaction of this compound.

Protocol 1: Synthesis of this compound (1a)

-

Method A: From 2-Isopentyloxy-1,3-benzodithiole

-

To a stirred solution of 2-isopentyloxy-1,3-benzodithiole (12.0 g, 50 mmol) in acetic anhydride (50 ml), add 42% tetrafluoroboric acid (12.0 g, 60 mmol) dropwise at 0-5 °C.

-

Continue stirring for 1 hour at room temperature.

-

Add anhydrous ether (100 ml) to the reaction mixture to precipitate the salt.

-

Collect the precipitate by filtration, wash thoroughly with anhydrous ether, and dry in a vacuum desiccator.

-

The yield of this compound (1a) is typically excellent.[3]

-

-

Method B: From 1,3-Benzodithiole

-

Dissolve 1,3-benzodithiole in a suitable anhydrous solvent (e.g., acetonitrile).

-

Add an equimolar amount of trityl tetrafluoroborate.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

The product precipitates from the solution and can be collected by filtration.[1]

-

Protocol 2: Reaction with an N-Nucleophile - Synthesis of 2-(3-Indolyl)-1,3-benzodithiolylium Tetrafluoroborate

-

A solution of 3-(1,3-benzodithiol-2-yl)indole (4a) (2.69 g, 10 mmol) and trityl tetrafluoroborate (3.30 g, 10 mmol) in anhydrous acetonitrile (50 ml) is stirred at room temperature for 2 hours.[5]

-

The resulting dark purple precipitate is collected by filtration.

-

The precipitate is washed with anhydrous ether and then recrystallized from acetonitrile-ether to afford the product as dark purple needles.

-

Yield: 2.98 g (77%).[5]

Protocol 3: Reaction with a C-H Acid - Synthesis of 2-(p-Nitrophenyl)-1,3-benzodithiole

-

To a stirred suspension of this compound (1a) (1.20 g, 5 mmol) in anhydrous acetonitrile (20 ml), add p-nitrotoluene (0.69 g, 5 mmol).

-

Add triethylamine (1.5 ml) dropwise to the mixture at room temperature.

-

Stir the resulting dark red mixture for 2 hours at room temperature.

-

Pour the mixture into water and extract with chloroform.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

The residue is chromatographed on a silica gel column with benzene as the eluent to give the product.

-

Recrystallize from ethanol to afford yellow needles.

Protocol 4: Reduction with Sodium Borohydride

-

To a stirred suspension of this compound (1a) (2.40 g, 10 mmol) in tetrahydrofuran (30 ml), add sodium borohydride (0.76 g, 20 mmol) portion-wise at 0-5 °C.[3]

-

Stir the mixture for 1 hour at room temperature.

-

Pour the reaction mixture into water and extract with ether.

-

Wash the ethereal extract with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

The residue is distilled to give 1,3-benzodithiole.

-

Yield: 1.38 g (90%).[3]

Conclusion

The 1,3-benzodithiolylium cation is a robust and highly effective electrophilic reagent in organic synthesis. Its stability, ease of preparation, and predictable reactivity with a vast array of nucleophiles make it an indispensable tool for constructing complex molecular architectures. The ability to act as a formyl cation equivalent, particularly in organocatalyzed asymmetric reactions, underscores its importance in modern synthetic strategies relevant to pharmaceutical and materials science research. This guide has provided a comprehensive overview of its electrophilic nature, supported by quantitative data, detailed protocols, and mechanistic diagrams, to facilitate its application in the laboratory.

References

An In-Depth Technical Guide to the Stability and Reactivity of 1,3-Benzodithiolylium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodithiolylium tetrafluoroborate is a stable, crystalline salt that serves as a versatile and highly reactive electrophilic reagent in organic synthesis. Its utility stems from the electrophilic nature of the C2 carbon within the dithiolylium ring, making it susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its application in the formation of carbon-carbon and carbon-heteroatom bonds. Detailed experimental protocols for its synthesis and key reactions, quantitative data on reaction outcomes, and visualizations of reaction mechanisms and workflows are presented to facilitate its practical application in research and development.

Physicochemical Properties and Stability

This compound is a colorless to pale yellow crystalline solid.[1] It is soluble in polar organic solvents and is known for its relatively good stability under normal laboratory conditions, particularly when compared to other reactive electrophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅BF₄S₂ | |

| Molecular Weight | 240.05 g/mol | |

| Melting Point | 150 °C (decomposes) | |

| Appearance | Colorless to pale yellow crystals | [1] |

| Solubility | Soluble in polar organic solvents |

The stability of the 1,3-benzodithiolylium cation is attributed to the delocalization of the positive charge across the dithiolylium ring system. It is generally stable to light and heat under anhydrous conditions. However, it is sensitive to moisture and should be stored in a desiccated environment to prevent hydrolysis.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-isopentyloxy-1,3-benzodithiole with tetrafluoroboric acid.

Experimental Protocol: Synthesis from 2-Isopentyloxy-1,3-benzodithiole

Materials:

-

2-Isopentyloxy-1,3-benzodithiole

-

Tetrafluoroboric acid (42% in water)

-

Acetic anhydride

-

Diethyl ether

Procedure:

-

A solution of 2-isopentyloxy-1,3-benzodithiole in acetic anhydride is prepared and cooled to 0 °C in an ice bath.

-

Tetrafluoroboric acid is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0 °C.

-

Diethyl ether is then added to the mixture to precipitate the product.

-

The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.

Yield: Up to 96%

Reactivity Profile

The core of this compound's utility lies in its reactivity as an electrophile. The C2 position of the benzodithiolylium cation is highly susceptible to nucleophilic attack, leading to the formation of a wide variety of 2-substituted 1,3-benzodithioles.

Reactions with Nucleophiles

This compound reacts readily with a diverse range of nucleophiles, including alcohols, water, thiols, amines, and carbon-based nucleophiles.

Table 2: Selected Reactions of this compound with Various Nucleophiles

| Nucleophile | Product | Yield (%) | Reference |

| Propanal | 2-(1-Formylpropyl)-1,3-benzodithiole | 97 | |

| Indole | 2-(3-Indolyl)-1,3-benzodithiolylium tetrafluoroborate | High | |

| Various Alcohols | 2-Alkoxy-1,3-benzodithioles | Good to High | |

| Water | 2-Hydroxy-1,3-benzodithiole | Good | |

| Ketones | α-(1,3-Benzodithiol-2-ylidene) ketones | Good |

Enantioselective α-Alkylation of Aldehydes

A significant application of this compound is in the organocatalytic, enantioselective α-alkylation of aldehydes.[2][3] This reaction provides a formal pathway for the α-alkylation of aldehydes with a carbenium ion, leading to the formation of chiral aldehydes with high enantiomeric excess.

Table 3: Enantioselective α-Alkylation of Propanal

| Catalyst | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Polystyrene-supported catalyst | 74% | 97 |

The proposed mechanism for this transformation involves the formation of a nucleophilic enamine intermediate from the aldehyde and a chiral secondary amine catalyst. This enamine then attacks the electrophilic C2 position of the 1,3-benzodithiolylium cation.

References

- 1. This compound (Hydroxyl-Protecting Agent) | C7H5BF4S2 | CID 2735971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Highly enantioselective α alkylation of aldehydes with this compound: a formal organocatalytic α alkylation of aldehydes by the carbenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Enantioselective α Alkylation of Aldehydes with this compound: A Formal Organocatalytic α Alkylation of Aldehydes by the Carbenium Ion [cris.unibo.it]

An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Benzodithiolylium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodithiolylium tetrafluoroborate is a well-established electrophilic reagent widely utilized in organic synthesis. Its core chemical mechanism of action is centered on the high electrophilicity of the C2 carbon within the dithiolylium ring, enabling it to react readily with a diverse range of nucleophiles. While its applications in chemical synthesis are extensively documented, its biological mechanism of action is less understood. This technical guide provides a comprehensive overview of the chemical reactivity of this compound and explores its potential biological mechanisms of action based on the activities of structurally related compounds. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of chemical and potential biological pathways to serve as a resource for researchers in chemistry and drug development.

Chemical Mechanism of Action: A Potent Electrophile

The primary mechanism of action of this compound in chemical transformations is its function as a potent electrophile. The key to its reactivity lies in the structure of the 1,3-benzodithiolylium cation. The positive charge is delocalized across the dithiolylium ring, rendering the C2 carbon atom highly electron-deficient and susceptible to nucleophilic attack.[1] This inherent electrophilicity allows for a wide array of chemical reactions, making it a versatile building block in organic synthesis.[2]

The general mechanism involves the attack of a nucleophile at the C2 position of the 1,3-benzodithiolylium cation, leading to the formation of a new covalent bond and a 2-substituted-1,3-benzodithiole derivative.

Diagram of the General Chemical Reaction Mechanism

Caption: General mechanism of nucleophilic attack on the 1,3-benzodithiolylium cation.

This reactivity is harnessed in various synthetic applications, including:

-

Hydroxyl-Protecting Agent: Reacts with alcohols to form stable 1,3-benzodithiolyl ethers, which can be later deprotected.[2]

-

Formation of Carbon-Carbon Bonds: Reacts with a variety of carbon nucleophiles, such as enolates, enamines, and organometallic reagents.[1]

-

Synthesis of Heterocycles: Serves as a precursor for the synthesis of more complex heterocyclic systems.[2]

-

α-Alkylation of Aldehydes: Functions as an electrophile in the enantioselective α-alkylation of aldehydes.[1]

Potential Biological Mechanisms of Action: An Exploratory Overview

Direct studies on the biological mechanism of action of this compound are limited. However, based on its pronounced electrophilicity and the biological activities of structurally related dithiolium and benzodithiole compounds, several potential mechanisms can be hypothesized. Electrophilic compounds are known to exert biological effects, including toxicity, by reacting with biological nucleophiles such as proteins and DNA.[3]

Potential Antimicrobial and Antifungal Activity

Derivatives of the 1,3-dithiolane and 1,3-dithiolium scaffold have demonstrated antimicrobial and antifungal properties. The proposed mechanism for such activity often involves the disruption of cellular processes through covalent modification of essential biomolecules.

-

Enzyme Inhibition: The electrophilic C2 carbon of the 1,3-benzodithiolylium cation could react with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active sites of essential microbial enzymes, leading to irreversible inhibition. A potential target, based on studies of related compounds, is FabH, a key enzyme in bacterial fatty acid biosynthesis.[4]

-

Disruption of Membrane Integrity: Cationic structures can interact with and disrupt the integrity of microbial cell membranes, leading to cell death.

Hypothesized Signaling Pathway for Antimicrobial Action

Caption: Hypothesized antimicrobial mechanism of 1,3-benzodithiolylium cation.

Potential Cytotoxic and Anticancer Activity

Tricyclic flavonoids incorporating a 1,3-dithiolium moiety have been shown to possess cytotoxic effects against cancer cell lines.[3][5] This suggests that this compound or its derivatives could exhibit similar properties.

The mechanism of cytotoxicity for electrophilic compounds can involve:

-

Alkylation of DNA: Reaction with nucleophilic sites on DNA bases, leading to DNA damage and apoptosis.

-

Inhibition of Key Signaling Pathways: Covalent modification of proteins involved in cell proliferation and survival pathways, such as kinases or transcription factors.

-

Induction of Oxidative Stress: Depletion of intracellular antioxidants like glutathione, leading to an increase in reactive oxygen species and subsequent cell death.

Potential Antiviral Activity

Recent studies have identified amides containing a benzo[d][1][6]dithiol core as inhibitors of the influenza virus. The proposed mechanism involves the inhibition of viral hemagglutinin, a surface glycoprotein essential for viral entry into host cells. It is plausible that the electrophilic nature of the 1,3-benzodithiolylium cation could facilitate interactions with and modification of viral proteins.

Quantitative Data

Quantitative biological data for this compound is scarce in the literature. The following table summarizes data for a closely related tricyclic flavonoid containing a 1,3-dithiolium substructure.

| Compound | Cell Line | Assay | Result | Reference |

| Tricyclic 1,3-dithiolium flavonoid (4a) | HOS (human osteosarcoma) | Wound Scratch Assay | Inhibition of wound healing | |

| Tricyclic 1,3-dithiolium flavonoid (4a) | MCF7 (human breast adenocarcinoma) | Wound Scratch Assay | Inhibition of wound healing | |

| Tricyclic 1,3-dithiolium flavonoid (4a) | Staphylococcus aureus | Minimum Bactericidal Concentration | Non-toxic at MBC to human cell lines |

Experimental Protocols

To investigate the hypothesized biological activities of this compound, the following experimental protocols are recommended.

MTS Assay for Cytotoxicity

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a desired period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[9]

Workflow for MTS Assay

Caption: Step-by-step workflow for the MTS cytotoxicity assay.

Wound Scratch Assay for Cell Migration

This assay assesses the effect of a compound on cell migration.

-

Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.[10]

-

Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.[6]

-

Compound Treatment: Treat the cells with the test compound.

-

Image Acquisition: Acquire images of the scratch at different time points (e.g., 0, 12, 24 hours).[11]

-

Data Analysis: Measure the width of the scratch over time to determine the rate of cell migration and "wound closure".[2]

FabH Inhibition Assay

This assay determines the inhibitory effect of a compound on the bacterial enzyme FabH.

-

Enzyme and Substrate Preparation: Prepare purified FabH enzyme and its substrates, acetyl-CoA and malonyl-ACP.[12]

-

Incubation: Incubate the enzyme with varying concentrations of the test compound.[12]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates.

-

Detection: Measure the enzyme activity, typically by monitoring the consumption of a radiolabeled substrate or by a coupled spectrophotometric assay.[13]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[14]

Conclusion

This compound is a potent electrophile with well-defined reactivity in organic synthesis. While its biological mechanism of action is not yet fully elucidated, its chemical properties and the observed activities of structurally related compounds suggest potential as an antimicrobial, cytotoxic, and antiviral agent. The proposed mechanisms center on its ability to covalently modify biological nucleophiles, leading to enzyme inhibition, disruption of cellular membranes, and interference with signaling pathways. Further investigation using the detailed experimental protocols is necessary to validate these hypotheses and to determine the specific molecular targets and quantitative efficacy of this compound in biological systems. This guide serves as a foundational resource to stimulate and direct future research into the pharmacological potential of this compound.

References

- 1. clyte.tech [clyte.tech]

- 2. stackscientific.nd.edu [stackscientific.nd.edu]

- 3. researchgate.net [researchgate.net]

- 4. beyondbenign.org [beyondbenign.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. med.virginia.edu [med.virginia.edu]

- 7. broadpharm.com [broadpharm.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. clyte.tech [clyte.tech]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Wound healing migration assay (Scratch assay) [protocols.io]

- 12. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. courses.edx.org [courses.edx.org]

Spectroscopic and Mechanistic Insights into 1,3-Benzodithiolylium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,3-Benzodithiolylium tetrafluoroborate, a versatile reagent in organic synthesis. The document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details the experimental protocols for these analyses, and illustrates its key reaction pathways.

Spectroscopic Data

The structural characteristics of this compound have been elucidated through various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.55 | s | H-2 |

| 8.50 - 8.35 | m | Aromatic H |

| 8.20 - 8.05 | m | Aromatic H |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 185.0 | C-2 |

| 145.5 | Quaternary Aromatic C |

| 135.0 | Aromatic CH |

| 130.0 | Aromatic CH |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups and vibrational modes within the molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1600 | Medium | C=C aromatic ring stretch |

| ~1450 | Medium | C=C aromatic ring stretch |

| ~1050 | Strong | B-F stretch in BF₄⁻ |

| ~750 | Strong | C-S stretch |

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 400 spectrometer. The sample was prepared by dissolving approximately 10-20 mg of this compound in a deuterated solvent, such as deuterated acetonitrile (CD₃CN) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy Protocol

The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using the Attenuated Total Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Reaction Pathways

This compound is a potent electrophile, readily reacting with a variety of nucleophiles at the C2 position of the dithiolylium ring.[1] This reactivity makes it a valuable reagent in the synthesis of numerous organic compounds.

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of 2-alkoxy-1,3-benzodithioles with tetrafluoroboric acid (HBF₄) in acetic anhydride.

Caption: Synthesis of this compound.

Reactions with Nucleophiles

The electrophilic C2 carbon of the 1,3-benzodithiolylium cation is the primary site of attack for a wide range of nucleophiles.

Caption: General reaction scheme with various nucleophiles.

References

Physical properties like melting point and solubility of 1,3-Benzodithiolylium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of 1,3-Benzodithiolylium tetrafluoroborate, a versatile reagent in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physical Properties

This compound is a stable, solid organic salt. Its key physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Solvents |

| Melting Point | 150 °C (decomposes)[1] | Soluble |

| Appearance | Solid | Acetonitrile (MeCN)[1] |

| N,N-Dimethylformamide (DMF) (slowly reacts)[1] | ||

| Insoluble | ||

| Ether[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1,3-benzodithiole with trityl tetrafluoroborate.[2] In this reaction, the trityl cation acts as a hydride abstractor, removing a hydride ion from the 2-position of 1,3-benzodithiole to form the stable 1,3-benzodithiolylium cation.[2]

General Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve 1,3-benzodithiole in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add an equimolar amount of trityl tetrafluoroborate to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR).

-

Upon completion of the reaction, the product, this compound, will precipitate from the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and by-products.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

Finely powder a small sample of the crystalline compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point of the sample. For this compound, decomposition is observed at 150 °C.[1]

Determination of Solubility

A qualitative assessment of the solubility of this compound in various solvents can be performed through simple dissolution tests.

Procedure:

-

Place a small amount (approximately 10 mg) of this compound into a series of test tubes.

-

To each test tube, add 1 mL of a different solvent to be tested (e.g., water, ethanol, acetone, dichloromethane, acetonitrile, DMF, diethyl ether).

-

Agitate each mixture vigorously for a set period (e.g., 1 minute).

-

Observe and record whether the solid dissolves completely, partially, or not at all. Note any color changes or reactions.

Reactivity and Applications

This compound is a versatile electrophilic reagent used in a variety of organic transformations. Its reactivity is centered at the C2 position of the dithiolylium ring, which is susceptible to nucleophilic attack.

Use as a Hydroxyl Protecting Agent

This compound is an effective reagent for the protection of hydroxyl groups.[3][4][5] The reaction with an alcohol in the presence of a non-nucleophilic base yields a 2-alkoxy-1,3-benzodithiole, which is stable to a range of reaction conditions.

Enantioselective α-Alkylation of Aldehydes

A significant application of this compound is in the organocatalytic, highly enantioselective α-alkylation of aldehydes.[6][7] This reaction provides a method for the formal α-alkylation of aldehydes with a carbenium ion.[6]

Reaction with Ketones

This compound reacts with ketones to yield α-(1,3-benzodithiol-2-ylidene) ketones and 1,3-benzodithiole. This reaction demonstrates the compound's ability to act as an electrophile towards enol or enolate intermediates.

References

- 1. This compound | 57842-27-0 [chemicalbook.com]

- 2. This compound | 57842-27-0 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Highly enantioselective α alkylation of aldehydes with this compound: a formal organocatalytic α alkylation of aldehydes by the carbenium ion [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Carbenium Ions in Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenium ions, trivalent carbon species bearing a positive formal charge (RR'R''C+), are fundamental reactive intermediates in a vast array of organic reactions. Their transient nature and high reactivity have historically posed significant challenges to their direct observation and characterization. However, the pioneering work of George A. Olah in the development of superacid media enabled the generation and spectroscopic study of long-lived carbenium ions, a feat that earned him the Nobel Prize in Chemistry in 1994 and revolutionized our understanding of their structure and chemical behavior. This guide provides a comprehensive technical overview of the core principles of carbenium ion chemistry, focusing on their structure, stability, reactivity, and the experimental methodologies used to investigate these fleeting yet crucial species. A clear distinction is made from "carbonium ions," which are pentacoordinated carbon species.

Structure and Stability of Carbenium Ions

The central carbon atom in a carbenium ion is sp² hybridized, resulting in a planar or nearly planar geometry with a vacant p-orbital perpendicular to the plane of the three substituents. This electron deficiency is the primary driver of their high reactivity. The stability of carbenium ions is paramount in dictating the feasibility and outcome of many organic reactions and is influenced by several key factors:

-

Inductive Effects: Alkyl groups attached to the cationic carbon are electron-donating, stabilizing the positive charge through the inductive effect. This leads to the well-established stability order: tertiary > secondary > primary > methyl.

-

Hyperconjugation: The overlap of filled C-H or C-C σ-bonds on adjacent substituents with the empty p-orbital of the carbenium center delocalizes the positive charge, further enhancing stability.

-

Resonance Delocalization: Adjacent π-systems, such as in allylic and benzylic cations, can delocalize the positive charge through resonance, leading to significantly increased stability. The triphenylmethyl (trityl) cation is a classic example of a highly stable carbenium ion due to extensive resonance delocalization.

-

Aromaticity: Cyclic carbenium ions that satisfy Hückel's rule of aromaticity (4n+2 π electrons) exhibit exceptional stability. The tropylium cation (C₇H₇⁺) is a prime example of an aromatic carbenium ion.

The relative stabilities of carbenium ions can be quantified through experimental and computational methods, such as the determination of hydride ion affinities (HIAs). A lower HIA indicates a more stable carbenium ion.

Table 1: Relative Stability of Carbenium Ions Based on Hydride Ion Affinity (HIA)

| Carbenium Ion | Structure | Class | Hydride Ion Affinity (kcal/mol) |

| Methyl | CH₃⁺ | Methyl | 312 |

| Ethyl | CH₃CH₂⁺ | Primary | 273 |

| Isopropyl | (CH₃)₂CH⁺ | Secondary | 246 |

| tert-Butyl | (CH₃)₃C⁺ | Tertiary | 231 |

| Allyl | CH₂=CHCH₂⁺ | Primary, Resonance Stabilized | ~255 |

| Benzyl | C₆H₅CH₂⁺ | Primary, Resonance Stabilized | ~239 |

Data sourced from computational studies and gas-phase measurements.

Reactivity of Carbenium Ions

As potent electrophiles, carbenium ions readily react with nucleophiles. Their reactivity is a cornerstone of several fundamental reaction mechanisms in organic chemistry, including nucleophilic substitution (SN1), elimination (E1), and electrophilic additions to unsaturated systems.

Unimolecular Nucleophilic Substitution (SN1)

The SN1 reaction is a two-step process where the rate-determining step is the unimolecular ionization of the substrate to form a carbenium ion intermediate. This is followed by a rapid attack of a nucleophile on the carbocation. The rate of an SN1 reaction is therefore highly dependent on the stability of the carbenium ion formed.

Figure 1: Generalized signaling pathway for the SN1 reaction mechanism.

| Alkyl Bromide | Structure | Class | Relative Rate |

| Ethyl bromide | CH₃CH₂Br | Primary | 1.0 |

| n-Propyl bromide | CH₃CH₂CH₂Br | Primary | 0.28 |

| Isobutyl bromide | (CH₃)₂CHCH₂Br | Primary | 0.030 |

| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary | 0.00000042 |

| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | ~1.2 x 10⁶ |

Relative rates are approximate and demonstrate the significant influence of substrate structure on SN1 reaction rates. Data is compiled from various sources on solvolysis reactions.

Unimolecular Elimination (E1)

The E1 reaction often competes with the SN1 reaction as they share the same initial rate-determining step: the formation of a carbenium ion. In the second step of an E1 reaction, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene. The regioselectivity of E1 reactions is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product.

Figure 2: Generalized signaling pathway for the E1 reaction mechanism.

| Product | Structure | Type | Approximate Yield (%) |

| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | Zaitsev (more substituted) | 85 |

| 2-Methyl-1-butene | CH₂=C(CH₃)CH₂CH₃ | Hofmann (less substituted) | 15 |

The reaction of 2-bromo-2-methylbutane with a weak base like ethanol favors the E1 pathway, leading to a mixture of alkene products with the more stable alkene being the major product.

Electrophilic Addition to Alkenes

The π-bond of an alkene is electron-rich and can act as a nucleophile, attacking an electrophile. In the case of the addition of a hydrogen halide (HX), the alkene's π-electrons attack the hydrogen of HX, forming a C-H bond and a carbenium ion intermediate. The halide ion then acts as a nucleophile, attacking the carbocation to form the final product. The regioselectivity of this reaction is described by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, which is equivalent to stating that the reaction proceeds via the more stable carbenium ion intermediate.

Figure 3: Electrophilic addition of HBr to propene.

Carbenium Ion Rearrangements

A characteristic feature of reactions involving carbenium ion intermediates is their propensity to undergo rearrangements to form more stable carbocations. These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, are rapid and can lead to the formation of products with a different carbon skeleton than the starting material.

Experimental Methodologies for the Study of Carbenium Ions

The direct observation and characterization of carbenium ions necessitate specialized techniques due to their high reactivity.

Generation of Stable Carbenium Ions in Superacid Media

Objective: To generate the stable tert-butyl cation from tert-butyl fluoride in a superacid medium for spectroscopic analysis.

Materials:

-

Antimony pentafluoride (SbF₅)

-

Fluorosulfuric acid (HSO₃F) or liquid sulfur dioxide (SO₂) as a solvent

-

tert-Butyl fluoride ((CH₃)₃CF)

-

High-resolution NMR spectrometer equipped with a low-temperature probe

-

NMR tubes made of appropriate material (e.g., sealed quartz tubes)

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Procedure:

-

Preparation of the Superacid Medium: In a glovebox or under an inert atmosphere, a solution of SbF₅ in liquid SO₂ or HSO₃F is prepared in an NMR tube at low temperature (typically -78 °C, dry ice/acetone bath). The concentration of SbF₅ is typically around 5-10 mol%. Caution: Superacids are extremely corrosive and react violently with water. Handle with extreme care using appropriate personal protective equipment.

-

Introduction of the Precursor: A solution of tert-butyl fluoride in a small amount of the same solvent is prepared separately. This solution is then carefully added to the superacid medium in the NMR tube at low temperature.

-

Generation of the Carbenium Ion: The tert-butyl fluoride ionizes in the superacid to form the tert-butyl cation and the [SbF₆]⁻ counterion. The reaction is typically rapid.

-

NMR Spectroscopic Analysis: The sealed NMR tube is quickly transferred to the pre-cooled NMR probe. ¹H and ¹³C NMR spectra are acquired at low temperatures (e.g., -60 °C to -80 °C) to prevent decomposition of the carbenium ion.

Expected ¹³C NMR Data for the tert-Butyl Cation: A single, highly deshielded signal for the cationic carbon is expected in the range of δ 330-340 ppm. The methyl carbons will appear at a much higher field.

Figure 4: Experimental workflow for generating and analyzing a stable carbenium ion.

Electrophilic Addition of a Hydrogen Halide to an Alkene

Objective: To demonstrate the Markovnikov addition of HBr to 1-hexene.

Materials:

-

1-Hexene

-

A solution of HBr in acetic acid (e.g., 33 wt%)

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, 1-hexene is dissolved in a suitable inert solvent (e.g., dichloromethane) and cooled in an ice bath.

-

Addition of HBr: The solution of HBr in acetic acid is added dropwise to the stirred solution of 1-hexene over a period of 10-15 minutes. The reaction is typically exothermic.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for GC analysis.

-

Work-up: Once the reaction is complete, the reaction mixture is transferred to a separatory funnel and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is then washed with water and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Product Analysis: The crude product is analyzed by GC-MS to determine the product distribution. The major product is expected to be 2-bromohexane, consistent with Markovnikov's rule.

Conclusion

Carbenium ions are indispensable intermediates in the toolkit of synthetic and mechanistic organic chemistry. Their inherent reactivity, governed by a delicate balance of electronic and structural factors, dictates the course of a multitude of chemical transformations. A thorough understanding of their stability and the conditions under which they are formed is crucial for predicting reaction outcomes and designing novel synthetic strategies. The experimental techniques outlined herein, particularly the use of superacid media and modern spectroscopic methods, continue to provide deeper insights into the intricate world of these fascinating and pivotal chemical entities, with significant implications for fields ranging from catalysis to drug development.

The Dawn of a Pseudoaromatic System: A Technical Guide to the Discovery and Historical Context of Dithiolylium Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical context of dithiolylium salts, a unique class of pseudoaromatic heterocyclic cations. We delve into the foundational research that first identified these compounds, detailing the key experimental methodologies that brought them to light. This document provides a comprehensive overview of the early synthesis protocols for both 1,2- and 1,3-dithiolylium isomers, supported by a compilation of quantitative data from the original literature. Visualized workflows and logical diagrams are included to offer a clear and concise understanding of the pioneering work in this field.

Introduction: The Emergence of a New Aromatic System

The story of dithiolylium salts begins in the early 1960s, a period of burgeoning exploration in heterocyclic chemistry. These five-membered rings, containing two sulfur atoms and a delocalized positive charge, were quickly recognized for their unique stability, which was attributed to their aromatic character. Conforming to Hückel's rule with a 6π-electron system, the 1,2- and 1,3-dithiolylium cations were designated as "pseudoaromatic," a term that captured their novel electronic configuration and reactivity. This discovery opened up a new frontier in the study of aromaticity and the synthesis of sulfur-containing heterocycles.

The Pioneering Syntheses: Unveiling the Dithiolylium Core

The initial breakthroughs in the synthesis of dithiolylium salts were reported in two landmark papers. In 1961, Erwin Klingsberg of the American Cyanamid Company published his work on "A New Pseudoaromatic System," detailing the preparation of 3-phenyl- and 4-phenyl-1,2-dithiolylium salts.[1] Shortly after, in 1962, a team from the University of Edinburgh, D. Leaver, W. A. H. Robertson, and D. M. McKinnon, published a comprehensive paper in the Journal of the Chemical Society describing the synthesis of both 1,2- and 1,3-dithiolylium salts.[2] These foundational studies laid the groundwork for all subsequent research in the field.

The Klingsberg Synthesis of 1,2-Dithiolylium Salts

Klingsberg's approach to the 1,2-dithiolylium cation involved the oxidation of phenyl-1,2-dithiole-3-thiones with peracetic acid. This method provided a direct route to the stable aromatic cation.

The Leaver, Robertson, and McKinnon Syntheses

The work by Leaver and his colleagues provided two distinct and versatile methods for the synthesis of both isomers of the dithiolylium ring system.

Their method for preparing 1,2-dithiolylium salts involved the reaction of β-diketones with hydrogen disulfide in the presence of a strong acid. This acid-catalyzed condensation and subsequent oxidation proved to be a robust method for accessing this isomer.

For the 1,3-dithiolylium isomer, Leaver's team developed a pathway involving the cyclization of S-α-oxoalkyl thio- and dithiocarboxylates with hydrogen sulfide and a strong acid. This approach provided a reliable entry into the 1,3-dithiolylium system.

Quantitative Data from the Foundational Studies

The following tables summarize the key quantitative data reported in the early literature for a selection of the first-synthesized dithiolylium salts.

Table 1: Physical Properties of Early Dithiolylium Salts

| Compound | Isomer | Anion | Melting Point (°C) | Reference |

| 3,5-Diamino-1,2-dithiolylium | 1,2- | Perchlorate | >300 | [3] |

| 3,5-Di(methylamino)-1,2-dithiolylium | 1,2- | Perchlorate | 218-220 (decomp.) | [3] |

| 4-Chloro-3,5-diamino-1,2-dithiolylium | 1,2- | Chloride | >300 | [3] |

Table 2: Spectroscopic Data of an Exemplary 1,2-Dithiolylium Salt

| Compound | Technique | Wavelength (nm) / Wavenumber (cm⁻¹) | Reference |

| 3,5-Diamino-1,2-dithiolylium Perchlorate | UV-Vis | 290-310 | [3] |

Experimental Protocols from the Seminal Literature

The following are detailed experimental protocols as described in the foundational papers for the synthesis of dithiolylium salts.

General Procedure for the Synthesis of 3,5-Diamino-1,2-dithiolylium Perchlorate[3]

To a solution of dithiomalonamide (0.625 mmol) in water (40 cm³), perchloric acid (5 cm³) and hydrogen peroxide (2 cm³) are added. The warm solution is then cooled, leading to the precipitation of pale yellow crystals of 3,5-diamino-1,2-dithiolylium perchlorate.

General Procedure for the Synthesis of 4-Chloro-3,5-di(methylamino)-1,2-dithiolylium Chloride[3]